N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a complex organic compound belonging to the thienopyrazole class. This compound features a unique structure that combines a thieno[3,4-c]pyrazole core with a furan-2-carboxamide moiety. Its molecular formula is C18H17N3O2S, and it has a molecular weight of approximately 341.41 g/mol. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is cataloged under the identifier 396724-63-3. It is classified as a heterocyclic compound due to the presence of multiple ring structures containing sulfur and nitrogen atoms.
The synthesis of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide typically involves several synthetic steps:
Optimization of reaction conditions is crucial to enhance yield and purity. Advanced techniques such as continuous flow reactors and catalytic systems may be employed in industrial settings to streamline production.
The molecular structure of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide can be represented using various structural formulas:
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CS4)C
NDSVBCOTTAVESZ-UHFFFAOYSA-N
These representations highlight the compound's complex ring systems and functional groups.
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide can undergo several chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions. For instance:
The mechanism by which N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide exerts its effects involves specific interactions with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to alterations in cellular responses.
Data from studies suggest that this compound could influence signaling pathways relevant to various diseases, making it a candidate for further pharmacological investigation.
Key chemical properties include:
Relevant data should be obtained from experimental studies to confirm these properties.
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide has numerous applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4